molecular formula C10H9FO3 B6285245 (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid CAS No. 147906-08-9

(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B6285245
CAS No.: 147906-08-9
M. Wt: 196.2
InChI Key:
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Description

(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 3-fluoro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The fluoro and methoxy groups play a crucial role in enhancing the compound’s binding affinity to its targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methoxyphenyl)prop-2-enoic acid
  • (2E)-3-(3-fluorophenyl)prop-2-enoic acid
  • (2E)-3-(4-fluorophenyl)prop-2-enoic acid

Uniqueness

(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds that lack one of these functional groups.

Properties

CAS No.

147906-08-9

Molecular Formula

C10H9FO3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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